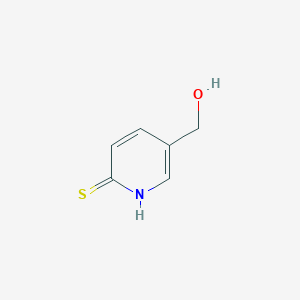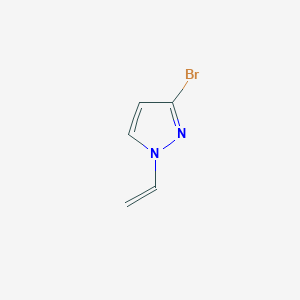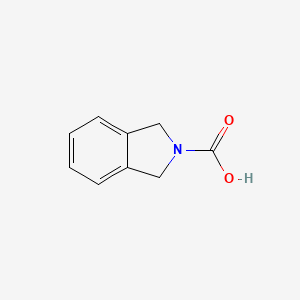
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine
Vue d'ensemble
Description
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine (NIM) is a chemical compound that has been extensively studied for its potential use in cancer treatment. NIM is a nitroimidazole derivative that has been shown to selectively target hypoxic regions in tumors, making it a promising candidate for use in radiation therapy.
Mécanisme D'action
The mechanism of action of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is not fully understood, but it is thought to involve the reduction of the nitro group to a nitroso intermediate in hypoxic conditions. This intermediate is then thought to react with DNA, causing DNA damage and cell death. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to inhibit DNA repair pathways, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response to tumors. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is its selective targeting of hypoxic regions in tumors, making it a promising candidate for use in combination with radiation therapy. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is its poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of future directions for research on 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine. One area of research is the development of more efficient synthesis methods for 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine. Another area of research is the optimization of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine for use in combination with radiation therapy. This could involve the development of new formulations of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine or the identification of biomarkers that could be used to predict which patients would benefit most from 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine treatment. Finally, there is a need for further studies to elucidate the mechanism of action of 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine and to identify potential side effects of the compound.
Applications De Recherche Scientifique
4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions in tumors, which are often resistant to radiation therapy. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine is thought to sensitize these regions to radiation, making it a promising candidate for use in combination with radiation therapy. 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine has also been shown to have anti-tumor activity in vitro and in vivo, making it a potential chemotherapy agent.
Propriétés
IUPAC Name |
4-[(2-nitro-1H-imidazol-5-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c13-12(14)8-9-5-7(10-8)6-11-1-3-15-4-2-11/h5H,1-4,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZROCYDLCMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319570 | |
| Record name | 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92334-80-0 | |
| Record name | NSC347479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Nitro-1H-imidazol-4-ylmethyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3361561.png)



![1-(2-Hydroxyethyl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361592.png)
![2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361600.png)
![1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361606.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)
![Furo[2,3-b]pyridine, 2-nitro-](/img/structure/B3361623.png)
![Furo[3,2-b]pyridine, 2-nitro-](/img/structure/B3361624.png)